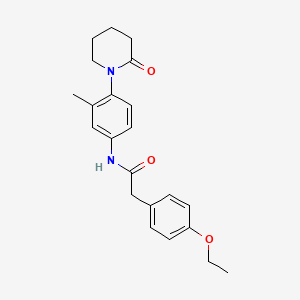

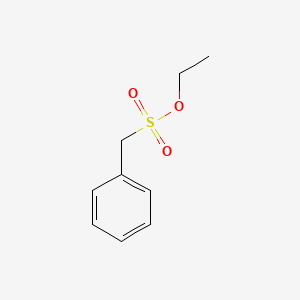

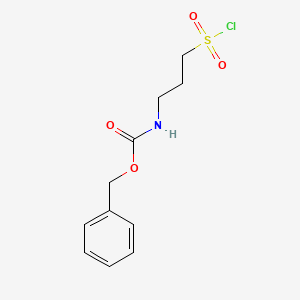

![molecular formula C16H17FN4O2S B2375657 6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine CAS No. 865658-03-3](/img/structure/B2375657.png)

6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidin-7(4H)-one, a compound with a similar core structure, has been identified as a potential antituberculosis lead . It has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .

Molecular Structure Analysis

The core structure of this compound has been identified several times previously . It’s part of a class of compounds that have shown promising activity against Mtb .Scientific Research Applications

Receptor Antagonist Studies

A series of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines, closely related to the compound , were synthesized and evaluated for their 5-HT6 receptor antagonist activity. The studies indicated a notable structure-activity relationship, with some derivatives exhibiting picomolar activity, demonstrating potential as effective drug candidates (Ivașchenko et al., 2012), (Ivachtchenko et al., 2013).

Crystal Structure and Biological Activity

A related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized, and its crystal structure was determined. This compound showed significant inhibitory effects on the proliferation of certain cancer cell lines (Liu et al., 2016).

Antimicrobial and Antipsoriatic Applications

Compounds incorporating pyrazolo[1,5-a]pyrimidine structures were synthesized and evaluated for antimicrobial activity against various microbial strains, showing promising results. The physical and mechanical properties of these compounds were also assessed, indicating potential applications in surface coatings and printing inks (El‐Wahab et al., 2015), (Li et al., 2016).

Cancer Treatment and Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidine derivatives were studied as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, closely related to the compound , showed subnanomolar affinity for TSPO and promising potential as PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Mechanism of Action

The mechanism of action of these compounds was not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake as has been found for other compounds sharing this core structure . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Future Directions

Properties

IUPAC Name |

6-tert-butylsulfonyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2S/c1-16(2,3)24(22,23)13-9-19-15-12(8-20-21(15)14(13)18)10-4-6-11(17)7-5-10/h4-9H,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQSWRKPOUZBJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

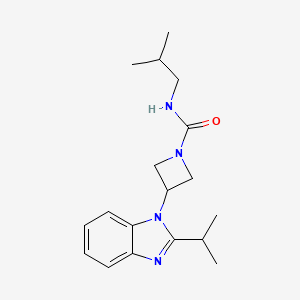

![6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2375579.png)

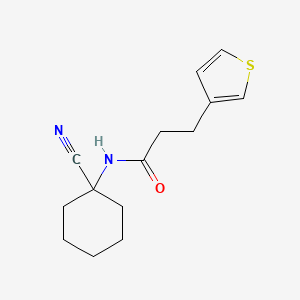

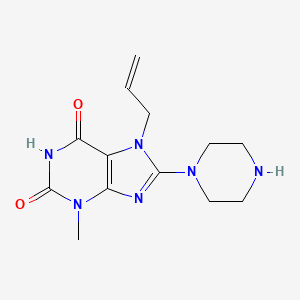

![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)

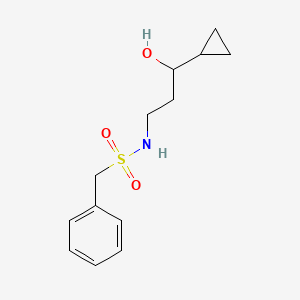

![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)